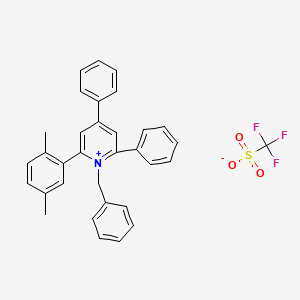

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile, commonly known as DMT1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT1 is a thiazolyl nitrile derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile has been explored in the context of amyloid imaging, particularly for Alzheimer's disease. Research highlights the role of amyloid imaging ligands, including this compound, in measuring amyloid in vivo in the brain of Alzheimer's patients. This breakthrough technique aids in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, and is instrumental for early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Antifungal Activity and Structure-Activity Relationship

The compound has been studied for its antifungal properties, particularly against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. A comprehensive review covered 100 tested small molecules, including this compound, categorizing them into different classes and discussing their structure–activity relationship for pharmacophore site predictions. This specificity contributes significantly to biological activity against F.o.a. Further research into drug-target interactions on this subject is currently underway (Kaddouri et al., 2022).

Heterocyclic Compound Synthesis

This chemical entity has been recognized as a valuable building block for synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its reactivity and application in the synthesis of heterocyclic compounds and dyes make it an important molecule in organic synthesis. The unique reactivity of this compound provides mild reaction conditions for generating a diverse range of products (Gomaa & Ali, 2020).

Synthesis of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

The compound has been involved in synthetic pathways leading to the formation of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis route offers insights into the conformation and potential applications of the resulting products. The versatility of the compound in reacting with various intermediates showcases its potential in organic chemistry (Issac & Tierney, 1996).

Eigenschaften

IUPAC Name |

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17(2)9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,1-2H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCUKKLFBRFECO-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2464676.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2464678.png)

![2-Cyclopropyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2464682.png)

![4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2464683.png)

![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2464693.png)